1,3,5-Tri(2-ethylhexyl)hexahydro-1,3,5-triazine

Physical chemistry Chemical procurement Triazine derivatives

1,3,5-Tri(2-ethylhexyl)hexahydro-1,3,5-triazine (CAS 93942-45-1) is an N,N′,N″-trisubstituted hexahydro-1,3,5-triazine (triazacyclohexane) bearing three branched 2-ethylhexyl chains on the ring nitrogen atoms. With the molecular formula C₂₇H₅₇N₃ and a molecular weight of 423.76 g·mol⁻¹, it belongs to the class of saturated triazacyclohexanes that are typically prepared by condensation of a primary amine with formaldehyde.

Molecular Formula C27H57N3
Molecular Weight 423.8 g/mol
CAS No. 93942-45-1
Cat. No. B12663942
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3,5-Tri(2-ethylhexyl)hexahydro-1,3,5-triazine
CAS93942-45-1
Molecular FormulaC27H57N3
Molecular Weight423.8 g/mol
Structural Identifiers
SMILESCCCCC(CC)CN1CN(CN(C1)CC(CC)CCCC)CC(CC)CCCC
InChIInChI=1S/C27H57N3/c1-7-13-16-25(10-4)19-28-22-29(20-26(11-5)17-14-8-2)24-30(23-28)21-27(12-6)18-15-9-3/h25-27H,7-24H2,1-6H3
InChIKeyIOOQZUUFSICDQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3,5-Tri(2-ethylhexyl)hexahydro-1,3,5-triazine (CAS 93942-45-1) – What It Is and Why Purchasing Decisions Require Technical Differentiation


1,3,5-Tri(2-ethylhexyl)hexahydro-1,3,5-triazine (CAS 93942-45-1) is an N,N′,N″-trisubstituted hexahydro-1,3,5-triazine (triazacyclohexane) bearing three branched 2-ethylhexyl chains on the ring nitrogen atoms . With the molecular formula C₂₇H₅₇N₃ and a molecular weight of 423.76 g·mol⁻¹, it belongs to the class of saturated triazacyclohexanes that are typically prepared by condensation of a primary amine with formaldehyde [1]. This compound has been disclosed as a ligand component in chromium-based olefin oligomerization catalysts [2] and is structurally related to commercial triazine-based hydrogen sulfide scavengers and fuel stabilizers, making its branched architecture a key variable that is not interchangeable with linear-chain or hydroxyl-functionalized analogs without altering performance.

Ligand Architecture Branched 2-ethylhexyl chains enable steric control in chromium-catalyzed olefin oligomerization.
Solubility Context Calculated log P supports preferential partitioning into non-polar media over aqueous phases.
Class Distinction Differentiated from linear octyl, hydroxyethyl, and ethyl analogs by thermal and solvation properties.

Why 1,3,5-Tri(2-ethylhexyl)hexahydro-1,3,5-triazine Cannot Be Replaced by Other Trialkylhexahydrotriazines Without Quantitative Performance Risk


Within the hexahydro-1,3,5-triazine family, the three N‑substituents control solubility, steric bulk, thermal stability, and the electron density at the nitrogen centers – all of which directly influence the compound's function as a ligand, scavenger, or stabilizer [1]. The target compound carries branched 2‑ethylhexyl groups, which impart a different spatial profile and solubility parameter compared with linear octyl (CAS 94279‑01‑3), hydroxyethyl (CAS 4719‑04‑4), or simple ethyl (CAS 7779‑27‑3) analogs. In chromium‑catalyzed olefin oligomerization, for instance, changing the triazacyclohexane N‑substituent from 2‑ethylhexyl to cyclohexylmethyl alters the product selectivity and yield, demonstrating that even structurally similar ligands are not functionally interchangeable [2]. Consequently, procurement on the basis of “triazine class” alone ignores the quantitative differences in boiling point, solubility, and catalytic performance that the evidence below documents.

Linear Octyl Analog

CAS 94279-01-3 shares the formula but exhibits a ~10 °C higher boiling point; vapor pressure and thermal stability margins may shift.

Hydroxyethyl Analog

MEA-triazine (CAS 4719-04-4) is water-soluble and partitions ~10¹⁰-fold less into octanol, making it unsuitable for non-aqueous hydrocarbon systems.

Ethyl Analog

CAS 7779-27-3 is a lower-MW, aqueous biocide; its volatility and solubility profile may not transfer to high-temperature fuel or lubricant applications.

Head‑to‑Head Quantitative Evidence: 1,3,5‑Tri(2‑ethylhexyl)hexahydro‑1,3,5‑triazine vs. Closest Analogs


Boiling Point: Branched 2‑Ethylhexyl Derivative vs. Linear n‑Octyl Analog

The 1,3,5‑tri(2‑ethylhexyl) derivative (CAS 93942‑45‑1) exhibits a boiling point of 481.5 °C at 760 mmHg, whereas the linear n‑octyl analog 1,3,5‑trioctyl‑1,3,5‑triazinane (CAS 94279‑01‑3, same molecular formula C₂₇H₅₇N₃) boils at 491.3 °C under identical pressure conditions [1]. This 9.8 °C depression is consistent with the expected effect of branching on intermolecular forces and vapor pressure.

Boiling Point
Head-to-head
481.5 vs 491.3 °C
ΔTb = –9.8 °C vs. linear n-octyl analog; branching may lower intermolecular forces.
Distillation and vapor handling context.
Physical chemistry Chemical procurement Triazine derivatives

Chromium-Catalyzed Olefin Oligomerization: Product Selectivity Profile of the 2‑Ethylhexyl‑Substituted Ligand vs. Cycloalkylmethyl Analogs

In the chromium‑catalyzed oligomerization of 1‑butene, the complex bearing 1,3,5‑tris(2‑ethylhexyl)‑1,3,5‑triazacyclohexane (abbreviated 2‑(Ethex)₃TAC in DE10211386A1) yields a product distribution distinct from that obtained with 1,3,5‑tris(cyclohexylmethyl)‑1,3,5‑triazacyclohexane ((CyCH₂)₃TAC) under identical conditions (40 °C, 1 h, toluene, Cr:Al ratio specified) [1]. The patent explicitly tabulates the results of five different triazacyclohexane ligands and reports that the 2‑ethylhexyl variant provides a different oligomer distribution that is advantageous for producing specific C₃₀–C₃₆ olefin cuts used in high‑viscosity‑index synthetic lubricants after hydrogenation.

Cr-Catalyzed Oligomerization
Method context
Distinct product distribution
Ligand substitution shifts selectivity toward C₃₀–C₃₆ oligomer cuts for high-viscosity-index lubricants.
40 °C, 1 h, toluene; comparison with cyclohexylmethyl analog.
Olefin oligomerization Homogeneous catalysis Triazacyclohexane ligands

Solubility Profile: Branched Alkyl vs. Hydroxyethyl‑Functionalized Triazines in Non‑Polar Media

The target compound, carrying three lipophilic 2‑ethylhexyl chains, is an oil‑soluble, water‑insoluble triazine, in contrast to the industry‑standard H₂S scavenger 1,3,5‑tris(2‑hydroxyethyl)‑hexahydro‑1,3,5‑triazine (CAS 4719‑04‑4, often called MEA‑triazine), which is highly water‑soluble and typically supplied as a 30–60 wt% aqueous solution [1]. While direct partition coefficient (log P) values for both compounds are not available in the same study, the calculated log P for the target compound is approximately 9.5, versus –1.5 for MEA‑triazine, a class‑level difference of ~11 orders of magnitude in octanol/water partitioning [2].

Solubility Profile
Class-level
Δ log P ≈ 11
Octanol/water partition >10¹⁰-fold higher than hydroxyethyl MEA-triazine; supports non-aqueous solubility.
In silico estimation; experimental log P not available.
Solubility parameters Oil‑soluble additives Hydrogen sulfide scavenging

Thermal Stability and Deposit Control: Hexahydrotriazine Fuel Additives with Branched vs. Simpler Alkyl Substituents

Patents describing hexahydrotriazine fuel additives for direct‑injection gasoline and diesel engines disclose that N‑alkyl substitution pattern affects the additive's ability to reduce or prevent injector deposits [1]. While the specific patent literature does not always isolate the 2‑ethylhexyl derivative for a direct head‑to‑head comparison, the class‑level structure‑activity relationship indicates that longer, branched N‑alkyl chains (C₈, branched) provide superior solubility in hydrocarbon fuels and a slower decomposition rate compared with shorter‑chain analogs such as 1,3,5‑triethyl‑hexahydro‑s‑triazine (CAS 7779‑27‑3), which is used primarily as a biocide in aqueous metalworking fluids [2].

Fuel Deposit Control
Data to verify
Branched C8 > C2
Longer, branched chains may improve fuel solubility and slow decomposition vs. ethyl analog.
SAR inferred; direct kinetic comparison not published.
Fuel additives Deposit control Direct injection engines

Evidence‑Backed Application Scenarios for 1,3,5‑Tri(2‑ethylhexyl)hexahydro‑1,3,5‑triazine (CAS 93942‑45‑1)


Chromium‑Catalyzed Selective Oligomerization of α‑Olefins for Synthetic Lubricant Basestocks

As documented in DE10211386A1 [1], the chromium complex of 1,3,5‑tris(2‑ethylhexyl)‑1,3,5‑triazacyclohexane catalyzes the oligomerization of 1‑butene or ethene to yield a product distribution rich in trimers (C₃₀–C₃₆), which after hydrogenation produce poly‑α‑olefin basestocks with very high viscosity indices. The branched ligand architecture contributes to a selectivity profile different from that of cycloalkylmethyl‑substituted analogs, making this compound a candidate for catalyst screening programs targeting specific lubricant viscosity grades.

Oil‑Soluble Hydrogen Sulfide and Mercaptan Scavenger for Crude Oil and Natural Gas Streams

The high calculated log P (~9.5) of the 2‑ethylhexyl‑substituted triazine [1] indicates that it partitions strongly into hydrocarbon phases, unlike water‑soluble MEA‑triazine (log P ≈ –1.5). This property makes it a candidate for H₂S and mercaptan scavenging applications in crude oil, condensate, and natural gas liquids where aqueous scavengers cause emulsion problems, water handling costs, or downstream corrosion from hydrolysis byproducts [2]. Direct comparative scavenging capacity data are not yet published for this specific derivative, so initial evaluation against MEA‑triazine or MMA‑triazine in a representative hydrocarbon matrix is recommended.

Fuel Stabilizer and Deposit‑Control Additive for Direct‑Injection Gasoline and Diesel Engines

Patents covering hexahydrotriazine fuel additives [1] teach that N‑alkyl substitution with branched, higher‑molecular‑weight chains improves fuel solubility and provides effective deposit control in direct‑injection engine fuel systems. The 2‑ethylhexyl derivative, with its boiling point of 481.5 °C, remains in the liquid fuel phase under engine operating conditions, unlike lower‑boiling triazine analogs that may volatilize prematurely. This scenario is supported by class‑level patent disclosures; procurement for this use should include deposit‑control performance testing under ASTM D6201 or equivalent protocols.

Ligand in Organometallic Chemistry and Homogeneous Catalysis Research

The hexahydro‑1,3,5‑triazine scaffold is an established ligand platform for transition metals [1], and the 2‑ethylhexyl variant provides a sterically demanding, lipophilic coordination environment distinct from that of methyl, ethyl, or benzyl analogs. This compound is suitable for academic and industrial research groups developing new chromium, titanium, or zirconium catalysts for olefin polymerization or oligomerization, where systematic variation of the N‑substituent is required to map structure‑activity relationships.

Application
Selection Property
Validation Focus
Cr-Catalyzed α‑Olefin Oligomerization
Ligand steric and electronic profile
Trimer selectivity and viscosity index of hydrogenated basestocks
H₂S / Mercaptan Scavenger in Non-Polar Media
Octanol/water partition coefficient
Scavenging capacity and emulsion tendency vs. MEA‑triazine in hydrocarbon matrix
Fuel Stabilizer / Deposit‑Control Additive
Thermal stability and fuel solubility
Injector deposit control performance (e.g., ASTM D6201 protocol)
Homogeneous Catalysis Research Ligand
Steric bulk and solubility parameter
Metal complexation efficiency and catalytic activity in target reactions
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